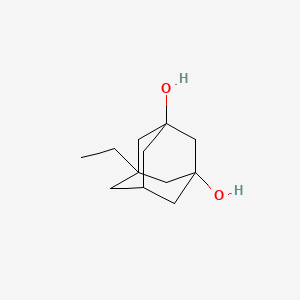

5-Ethyladamantane-1,3-diol

Description

Historical Development and Significance of Adamantane (B196018) Scaffolds in Organic Synthesis

The journey of adamantane began in 1924 when H. Decker first proposed the existence of this unique hydrocarbon, which he named "decaterpene". chemistrylearner.com However, it was not until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated adamantane from petroleum through fractional distillation. chemistrylearner.com The name "adamantane" is derived from the Greek word "adamantinos," meaning related to steel or diamond, a nod to the molecule's rigid, diamond-like structure. wikipedia.org This structure consists of three fused cyclohexane (B81311) rings in a chair conformation, resulting in a virtually stress-free and highly stable molecule. chemistrylearner.comwikipedia.org

The initial synthesis of adamantane was a complex and low-yielding process first achieved by Vladimir Prelog in 1941. chemistrylearner.comworldscientific.comworldscientific.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a much simpler and more efficient method involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. chemistrylearner.comnih.gov This discovery made adamantane and its derivatives more accessible for research and application. wikipedia.orgnih.gov

The rigid and well-defined three-dimensional structure of the adamantane cage has made it a valuable scaffold in various fields of organic synthesis and materials science. researchgate.net Its unique properties, including high thermal stability, lipophilicity, and predictable geometry, have led to its use in the development of polymers, thermally stable lubricants, and, significantly, in medicinal chemistry as a pharmacophore in numerous drugs. wikipedia.orgnih.govresearchgate.netmdpi.com Adamantane derivatives are key components in antiviral, antidiabetic, and neuroprotective drugs. chemistrylearner.comnih.govmdpi.com

Classification and Structural Features of Dihydroxyadamantane Derivatives

Dihydroxyadamantane derivatives are a class of adamantane compounds characterized by the presence of two hydroxyl (-OH) groups attached to the adamantane framework. The substitution pattern of these hydroxyl groups is crucial in determining the molecule's properties and reactivity. The primary classifications are based on the positions of the hydroxyl groups on the adamantane cage. The adamantane structure has two types of carbon atoms: four tertiary bridgehead carbons (positions 1, 3, 5, and 7) and six secondary methylene (B1212753) bridge carbons (positions 2, 4, 6, 8, 9, and 10). wikipedia.org

Common dihydroxyadamantane derivatives include:

1,3-Dihydroxyadamantane: Both hydroxyl groups are located at bridgehead positions. This is a highly symmetrical and stable derivative.

1,2-Dihydroxyadamantane: One hydroxyl group is at a bridgehead position, and the other is at an adjacent secondary position.

2,6-Dihydroxyadamantane: Both hydroxyl groups are on secondary carbons.

The spatial arrangement of the hydroxyl groups significantly influences the molecule's polarity, solubility, and ability to form hydrogen bonds. These features, in turn, affect their application in areas such as polymer chemistry and as building blocks for more complex molecules. acs.orgvulcanchem.com For instance, 1,3-dihydroxyadamantane is a key intermediate in the synthesis of various functional materials and pharmaceuticals due to its rigidity and the defined orientation of its functional groups. acs.orglookchem.com

Research Context for 5-Ethyladamantane-1,3-diol within Adamantane Frameworks

Direct and detailed research findings specifically on this compound are not extensively reported in the available scientific literature. However, its research context can be inferred from studies on related compounds. The presence of an ethyl group at a bridgehead position (position 5) introduces an alkyl substituent to the 1,3-dihydroxyadamantane framework.

Research into alkyl-substituted adamantane polyols is often driven by the desire to fine-tune the physicochemical properties of the parent molecule. For example, the synthesis of 7-ethyl-1,3,5-adamantanetriol has been explored for applications in creating esters with specific viscosity and thermal stability profiles, potentially for use as synthetic lubricants. The introduction of an ethyl group can impact the molecule's lipophilicity, melting point, and solubility, which are critical parameters in material science and medicinal chemistry.

Therefore, the investigation of this compound would likely be aimed at understanding how the ethyl substituent at the C-5 position modifies the properties of the 1,3-dihydroxyadamantane scaffold. This could include studying its potential as a monomer for new polymers with altered thermal and mechanical properties, or as a synthon for developing new pharmacologically active agents where the ethyl group could influence binding to biological targets.

Given the established methods for synthesizing dihydroxyadamantanes, such as the hydrolysis of corresponding dihalo- or dinitrooxy-adamantanes, or the oxidation of adamantanol, it is plausible that this compound could be synthesized from an appropriately substituted precursor. researchgate.netgoogle.com

The following table provides key properties of the parent compound, 1,3-Dihydroxyadamantane, which serves as a foundational reference for understanding its ethyl-substituted derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | White crystalline solid lookchem.com |

| Melting Point | ~260 °C lookchem.com |

| Boiling Point | 320.4 °C at 760 mmHg lookchem.com |

| Density | 1.368 g/cm³ lookchem.com |

| Solubility | Slightly soluble in chloroform (B151607) and methanol; insoluble in water lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyladamantane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-10-3-9-4-11(13,6-10)8-12(14,5-9)7-10/h9,13-14H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZYZZAIOTYCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)(CC(C3)(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyladamantane 1,3 Diol

Evolution of Adamantane (B196018) Functionalization Techniques

The journey to selectively functionalize the adamantane core began with early methods that often required harsh conditions and produced mixtures of products. The discovery of adamantane in petroleum in 1933 was followed by its first laboratory synthesis in 1941 by Prelog and Seiwerth. nih.govwikipedia.org A more practical synthesis was later developed by Schleyer in 1957, which made adamantane more accessible for research. nih.govwikipedia.org

Initial functionalization strategies frequently relied on carbocation or radical intermediates. nih.gov For instance, the synthesis of substituted adamantanes often involved halogenated intermediates. nih.gov The development of methods to directly convert adamantane's C-H bonds to C-C bonds has been a significant area of focus, with radical-based functionalization reactions being widely explored. nih.govresearchgate.netrsc.org

The synthesis of adamantane diols and polyols has been achieved through various routes, including the oxidation of adamantane or its mono-substituted derivatives, hydrolysis of dihalo- or dinitrooxy-adamantanes, and the decarboxylation of adamantane dicarboxylic acids. researchgate.net For example, adamantane-1,3-diol has been synthesized by the oxidation of adamantan-1-ol with various oxidizing agents. researchgate.net These foundational techniques have paved the way for the more controlled and selective methods used today, including sophisticated catalytic approaches.

Catalytic Oxidation as a Primary Synthetic Route to 5-Ethyladamantane-1,3-diol

Catalytic oxidation represents a powerful and direct strategy for introducing hydroxyl groups onto the adamantane skeleton, including for the synthesis of this compound. The presence of an ethyl group at the 5-position influences the reactivity of the remaining bridgehead positions, but the fundamental principles of selective C-H bond activation remain central. The synthesis of adamantane-1,3-diol from adamantane often involves metal catalysts such as cobalt, palladium, vanadium, ruthenium, titanium, manganese, nickel, and molybdenum. acs.org

The oxidation of adamantane can lead to a mixture of mono-, di-, tri-, and even tetra- and penta-oxygenated products, depending on the reaction conditions. mdpi.com For the synthesis of this compound, the goal is the selective oxidation of the tertiary C-H bonds at the 1 and 3 positions of the 5-ethyladamantane core.

Homogeneous Catalysis in the Production of Adamantane Diols

Homogeneous catalysis offers a high degree of control over the reaction environment, often leading to high selectivity. Various transition metal complexes have been employed as catalysts for the oxidation of alkanes, including adamantane.

A range of homogeneous catalyst systems have been investigated for adamantane oxidation. These often involve a transition metal complex and a co-catalyst or oxidant. For instance, an oxidation catalytic system comprising an imide compound, such as N-hydroxyphthalimide, and a co-catalyst containing an element from Groups 3 to 12 of the Periodic Table can be used to oxidize polycyclic hydrocarbons. google.com

The mechanism of C-H activation by these catalysts can vary. In many cases, the rate-determining step is the cleavage of the adamantane C-H bond. molaid.com For some catalytic systems, it is proposed that catalytically active species are generated that efficiently produce hydroxyl radicals, which then attack the alkane. researchgate.net

The following table summarizes some homogeneous catalyst systems used for adamantane oxidation, which could be adapted for the synthesis of this compound.

| Catalyst System | Oxidant | Key Features |

| Cu₂Cl₄·2DMG | H₂O₂ | Can lead to deep oxidation, forming tri- and tetra-ols. mdpi.com |

| Iron phthalocyanine (B1677752) complexes | H₂O₂ | Active for the partial oxidation of short-chain alkanes. |

| Iron (III) species (e.g., chloride, perchlorate, acetate) | H₂O₂ | Active in acetonitrile (B52724) as a solvent. |

The design of the ligands surrounding the metal center in a homogeneous catalyst is crucial for controlling both reactivity and selectivity. The steric and electronic properties of the ligand can direct the catalyst to a specific C-H bond on the adamantane scaffold. For instance, in the context of other catalytic reactions on substituted adamantanes, bifunctional catalysts have been used to achieve selective aziridination, where hydrogen bonding between the catalyst and substrate directs the reaction to a specific site. While not a direct oxidation, this principle of ligand-directed selectivity is highly relevant.

For the synthesis of this compound, a catalyst with ligands that sterically favor the approach to the 1 and 3 bridgehead positions of 5-ethyladamantane would be desirable to achieve high selectivity over other positions.

Specific Catalyst Systems and Their Mechanistic Roles in C-H Activation

Heterogeneous Catalysis for Adamantane Derivative Synthesis

Heterogeneous catalysts offer advantages in terms of catalyst recovery and recycling. Various solid catalysts have been developed for the functionalization of adamantanes. For example, gold complexes supported on functionalized carbon materials have been shown to be effective for the direct oxidation of ethane (B1197151) to acetic acid, demonstrating the potential of supported metal catalysts for hydrocarbon oxidation. researchgate.net

In the context of adamantane, nickel/samarium-doped ceria has been studied for the catalytic partial oxidation of methane, highlighting the role of oxygen vacancies in enhancing catalytic performance. researchgate.net Similarly, OMS-2-supported CuOx catalysts have been used for the oxidation of various organic compounds. researchgate.net These types of solid-supported catalysts could potentially be adapted for the selective oxidation of 5-ethyladamantane.

Photo- and Electrocatalytic Approaches for Adamantane Functionalization

Modern synthetic methods are increasingly turning to photo- and electrocatalysis to achieve highly selective C-H functionalization under mild conditions. These methods often rely on the generation of radical intermediates with high precision.

Photoredox catalysis, often in combination with a hydrogen atom transfer (HAT) catalyst, has been successfully used for the direct functionalization of adamantanes. chemrxiv.org This approach has shown excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. chemrxiv.org For example, a dual catalytic system involving an iridium photocatalyst and a quinuclidine-based HAT catalyst can achieve selective alkylation at the tertiary position of adamantane. chemrxiv.org

Electrochemical oxidation is another promising avenue. The selective electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) highlights the potential of electrosynthesis for controlled oxidation of organic molecules. nih.govnih.gov The reaction pathway can be tuned by the choice of electrode material and the applied potential. nih.gov Such principles could be applied to the selective di-hydroxylation of 5-ethyladamantane.

Non-Catalytic and Stoichiometric Routes to this compound

Stoichiometric methods, which rely on precise molar equivalents of reagents rather than catalytic cycles, are foundational in adamantane chemistry. These reactions often employ strong reagents to overcome the inherent stability of the adamantane C-H bonds. Plausible synthetic pathways to this compound are primarily extensions of methods used for the synthesis of the parent compound, adamantane-1,3-diol. researchgate.netresearchgate.net

Hydrolysis of Dinitrooxy Intermediates

A prominent two-step stoichiometric route involves the nitroxylation of an appropriate precursor followed by hydrolysis.

Nitroxylation: The synthesis begins with 1-ethyladamantane (B50638). Treatment with a strong nitrating agent, such as 100% nitric acid, leads to the formation of nitrooxy derivatives. researchgate.net The primary products of this reaction are adamantyl nitrates, which are crucial intermediates. researchgate.net The reaction proceeds via electrophilic substitution at the tertiary bridgehead carbons.

Hydrolysis: The resulting mixture containing 5-ethyladamantane-1,3-dinitrooxy ether is then subjected to hydrolysis. This step cleaves the nitrate (B79036) esters to yield the corresponding diol. This hydrolysis method is a well-documented general procedure for producing adamantane polyols. researchgate.netresearchgate.netresearchgate.net

Oxidation of Ethyl-Substituted Adamantane Precursors

Direct oxidation using stoichiometric amounts of strong oxidizing agents is another established method.

Oxidation of 1-Ethyladamantane: Analogous to the formation of 5,7-dimethyladamantane-1,3-diol (B145640) from 1,3-dimethyladamantane (B135411), 1-ethyladamantane can be oxidized. evitachem.com For instance, reacting adamantane with a significant molar excess of chromic acid in acetic acid is known to produce adamantanediol, demonstrating a stoichiometric oxidation pathway. google.com.pg

Oxidation of 5-Ethyladamantan-1-ol: A more controlled approach involves the oxidation of 5-ethyladamantan-1-ol. The synthesis of adamantane-1,3-diol from adamantan-1-ol using reagents like nitric acid and fuming sulfuric acid is a known large-scale stoichiometric process. researchgate.netresearchgate.netchemicalbook.com This method could be adapted, where the pre-existing hydroxyl group directs oxidation to another bridgehead position.

Hydrolysis of Dihalo-Substituted Adamantanes

The hydrolysis of 1,3-dibromoadamantanes serves as a reliable route to adamantane-1,3-diols. researchgate.netresearchgate.netresearchgate.net For the target molecule, this would necessitate the synthesis of 1,3-dibromo-5-ethyladamantane as an intermediate. The subsequent hydrolysis step would replace the bromine atoms with hydroxyl groups to furnish this compound.

The following table summarizes these potential non-catalytic and stoichiometric synthetic routes.

Table 1: Stoichiometric Synthetic Routes to this compound

| Route | Starting Material | Key Reagents | Reaction Type | Intermediate |

|---|---|---|---|---|

| 1 | 1-Ethyladamantane | 1. 100% Nitric Acid2. Water (Hydrolysis) | Nitroxylation followed by Hydrolysis | 5-Ethyladamantane-1,3-dinitrooxy ether |

| 2 | 1-Ethyladamantane | Chromic Acid (stoichiometric excess) | Direct Oxidation | Not Applicable |

| 3 | 5-Ethyladamantan-1-ol | Nitric Acid / Sulfuric Acid | Oxidation | Not Applicable |

| 4 | 1-Ethyladamantane | 1. Bromine2. Water (Hydrolysis) | Halogenation followed by Hydrolysis | 1,3-Dibromo-5-ethyladamantane |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of polysubstituted adamantanes is frequently complicated by challenges in achieving the desired chemo- and regioselectivity. researchgate.net The rigid adamantane cage contains multiple reactive sites, and controlling the position and number of functional groups introduced is a significant synthetic hurdle.

Regioselectivity

The adamantane skeleton features four equivalent bridgehead (tertiary) C-H bonds and six equivalent bridge (secondary) C-H bonds. Electrophilic substitutions, such as nitroxylation and halogenation, preferentially occur at the more reactive tertiary bridgehead positions. In 1-ethyladamantane, the C1 position is blocked. The remaining three bridgehead positions (C3, C5, C7) are the next most likely sites for substitution.

The primary challenge is to achieve disubstitution at the 1,3-positions (or more accurately, the 3,5-positions relative to the ethyl group at C1) without side reactions. These include:

Monosubstitution: Incomplete reaction leading to a mixture of starting material and a monosubstituted product (e.g., 5-ethyladamantan-1-ol).

Over-functionalization: Reaction proceeding too far, yielding trisubstituted products like 7-ethyladamantane-1,3,5-triol.

Isomeric Mixtures: Substitution at different bridgehead positions leading to a mixture of isomers.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of adamantane functionalization, a key consideration is the nature of the group introduced. For example, during nitroxylation with nitric acid, the primary products are nitrooxy derivatives (R-ONO2), which are readily hydrolyzed to alcohols. The formation of nitro compounds (R-NO2), which are more difficult to convert to alcohols, is a potential side reaction but is generally less favored with more reactive cage hydrocarbon substrates. researchgate.net

A study on the nitroxylation of 13 different cage hydrocarbons, including 1-ethyladamantane, highlights these selectivity issues. The reaction of 1-ethyladamantane with 100% nitric acid was shown to produce a complex mixture of products. The selectivity is influenced by the reaction medium, demonstrating that careful optimization of conditions is necessary to maximize the yield of the desired disubstituted product. researchgate.net

The table below, based on data from the nitroxylation of various adamantane substrates, illustrates how the reactivity of the substrate impacts reaction selectivity. More reactive substrates tend to react with lower selectivity. researchgate.net

Table 2: Product Selectivity in the Nitroxylation of Adamantane Substrates

| Substrate | Reactivity | Predominant Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Adamantane | Lower | Mononitrooxy derivative | Higher | researchgate.net |

| 1-Ethyladamantane | Higher | Mixture of mono- and dinitrooxy derivatives | Lower | researchgate.net |

This data underscores that while stoichiometric routes to this compound are chemically plausible, controlling the reaction to selectively yield the 1,3-diol from 1-ethyladamantane requires careful management of reaction conditions to navigate the fine balance of regiochemical and chemoselective outcomes. researchgate.net

Computational and Theoretical Investigations of 5 Ethyladamantane 1,3 Diol

Quantum Chemical Characterization of Electronic Structure and Energetics

The electronic structure of adamantane (B196018) and its derivatives is a subject of significant theoretical interest due to the molecule's unique diamondoid cage structure. mdpi.comwikipedia.org The parent adamantane possesses a highly symmetric, stress-free cage of Td symmetry, but this is altered upon substitution. wikipedia.orgmdpi.com The introduction of an ethyl group at the C5 position and hydroxyl groups at the C1 and C3 bridgehead positions breaks this symmetry and significantly modifies the electronic landscape of the molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these changes. The ethyl and hydroxyl groups are generally considered electron-donating, which would influence the distribution of electron density across the adamantane framework. This redistribution affects key electronic parameters.

One of the most critical parameters is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap , which is a determinant of a molecule's chemical reactivity and kinetic stability. For the parent adamantane, this gap is quite large, reflecting its high stability. rsc.org Studies on substituted adamantanes, such as those with boron or alkali metals, have shown that substituents can significantly narrow this gap. mdpi.comresearchgate.net It is anticipated that the ethyl and diol groups in 5-Ethyladamantane-1,3-diol would likewise reduce the HOMO-LUMO gap compared to unsubstituted adamantane, potentially increasing its reactivity.

Furthermore, the introduction of polar C-O and O-H bonds induces a significant dipole moment , a property absent in the perfectly symmetrical parent adamantane. This dipole moment is crucial for understanding the molecule's interaction with polar solvents and other molecules.

Table 1: Predicted Qualitative Effects of Substituents on the Electronic Properties of the Adamantane Core

| Property | Effect of Ethyl and Diol Substitution | Theoretical Basis |

| Symmetry | Reduction from Td to lower symmetry | Asymmetric substitution on the adamantane cage. |

| HOMO-LUMO Gap | Expected to decrease | Electron-donating nature of alkyl and hydroxyl groups alters frontier molecular orbital energies. mdpi.com |

| Electron Density | Increased electron density around the oxygen atoms and potential polarization of the cage. | High electronegativity of oxygen atoms. |

| Dipole Moment | Significant increase from zero | Introduction of polar C-O and O-H bonds. |

| Reactivity | Expected to increase | A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. rsc.org |

Molecular Modeling of Conformation and Stereoisomerism in Adamantane Diols

The adamantane cage is exceptionally rigid, meaning its core structure does not have the conformational flexibility of acyclic or simple cyclic alkanes. wikipedia.org However, the substituents attached to the cage can rotate, and the molecule can exhibit stereoisomerism.

For this compound, the substitution pattern gives rise to chirality. The C1, C3, and C5 carbons are potential stereocenters. This means the compound can exist as multiple stereoisomers, including enantiomers and diastereomers. Molecular modeling is essential for visualizing and analyzing the three-dimensional structures of these different isomers. wikipedia.org

A significant conformational feature in adamantane diols is the potential for intramolecular hydrogen bonding . In 1,3-diols, the two hydroxyl groups are positioned in a way that allows for the formation of a six-membered ring via a hydrogen bond. researchgate.net Computational studies on other 1,3-diols have confirmed the stability of such intramolecular bonds. researchgate.net In this compound, this interaction would involve one hydroxyl group acting as the hydrogen bond donor and the other as the acceptor. DFT calculations can be used to determine the geometry (O-H···O distance and angle) and the energetic stabilization provided by this bond. researchgate.net The presence and strength of this intramolecular hydrogen bond can significantly influence the molecule's physical properties and reactivity. claremont.edumdpi-res.com

Table 2: Key Stereochemical and Conformational Features of this compound

| Feature | Description | Computational Investigation Method |

| Stereoisomerism | Existence of multiple stereoisomers (enantiomers, diastereomers) due to chiral centers at C1, C3, and C5. | Molecular modeling to generate and compare 3D structures. |

| Intramolecular H-Bond | Likely formation of a stable intramolecular hydrogen bond between the two hydroxyl groups. | DFT geometry optimization to find the most stable conformer and calculate the H-bond energy and geometry. researchgate.net |

| Ethyl Group Conformation | Preferred rotational conformers (rotamers) of the ethyl group due to steric hindrance. | Conformational analysis using molecular mechanics or DFT to identify low-energy rotamers. |

| Dihedral Angles | Specific dihedral angles defining the orientation of the -OH and -CH2CH3 substituents relative to the cage. | Geometry optimization calculations provide precise bond angles and dihedral angles for the minimum energy structure. |

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. scholarsresearchlibrary.com It allows researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. While specific DFT studies on the reaction pathways of this compound are lacking, plausible reactions can be modeled based on the known chemistry of adamantanes. researchgate.net

A probable reaction pathway for this molecule is further oxidation. The adamantane cage contains several tertiary C-H bonds that are susceptible to oxidation. researchgate.net For instance, the tertiary hydrogen at the C7 position could be a target for functionalization. A hypothetical DFT study could model the reaction of this compound with an oxidizing agent. Such a study would involve:

Optimizing the geometries of the reactant, product, and any reaction intermediates.

Locating the transition state structure connecting the reactant and product.

These calculations provide deep insight into the reaction's feasibility and kinetics. Similar DFT approaches have been used to study various reactions in adamantane systems, including C-H functionalization and rearrangements. acs.org

Table 3: Hypothetical DFT Investigation of a Reaction Pathway for this compound

| Reaction Step | Parameter to be Calculated via DFT | Significance |

| Reactant & Product | Optimized Geometries and Energies | Determines the overall thermodynamics (exothermic/endothermic nature) of the reaction. |

| Transition State | Geometry and Energy | Identifies the highest energy point along the reaction coordinate, the "bottleneck" of the reaction. |

| Activation Energy (Ea) | Energy (Transition State) - Energy (Reactant) | Determines the kinetic barrier of the reaction; a lower Ea implies a faster reaction rate. |

| Reaction Intermediates | Optimized Geometries and Energies | Reveals the step-wise mechanism of the reaction if any stable intermediates are formed. |

| Vibrational Frequencies | At all stationary points | Confirms that reactants, products, and intermediates are true minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for the identification and characterization of new compounds. acs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. acs.orgresearchgate.net For this compound, these calculations would predict distinct signals for the non-equivalent carbon and hydrogen atoms in the molecule. The predicted shifts are sensitive to the electronic environment, so they would reflect the effects of the ethyl and hydroxyl groups. Comparing calculated spectra to experimental data is a powerful way to confirm a molecular structure. researchgate.netmodgraph.co.uk

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values based on trends in substituted adamantanes. Actual values would require specific DFT calculations.)

| Atom | Hypothetical Shift (ppm) | Rationale |

| ¹³C (C1, C3) | 68 - 75 | Bridgehead carbons attached to electronegative oxygen. |

| ¹³C (C5) | 35 - 40 | Bridgehead carbon attached to an ethyl group. |

| ¹³C (Ethyl CH₂) | 30 - 35 | Methylene (B1212753) carbon of the ethyl group. |

| ¹³C (Ethyl CH₃) | 8 - 12 | Methyl carbon of the ethyl group. |

| ¹H (OH) | 1.5 - 4.0 | Shift is variable and depends on solvent and H-bonding. Intramolecular H-bonding may cause a downfield shift. |

| ¹H (Bridgehead) | 1.8 - 2.5 | Protons on the adamantane cage. |

| ¹H (Ethyl CH₂) | 1.2 - 1.6 | Methylene protons of the ethyl group. |

| ¹H (Ethyl CH₃) | 0.8 - 1.2 | Methyl protons of the ethyl group. |

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.comumass.edu For this compound, key predicted absorptions would include:

O-H stretching: A broad band typically around 3200-3600 cm⁻¹. The exact position and shape would be highly indicative of the strength of the intramolecular hydrogen bond. A stronger bond would shift this peak to a lower frequency. researchgate.net

C-H stretching: Sharp peaks between 2800-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane cage and the ethyl group.

C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ region.

Intermolecular Interactions: Beyond the properties of a single molecule, computational methods like the CLP-Pixel method can be used to study how molecules interact with each other in the solid state. mdpi.com These calculations quantify the energies of intermolecular interactions such as hydrogen bonds and van der Waals forces, which dictate the crystal packing and physical properties of the material.

Advanced Structural Characterization Techniques for 5 Ethyladamantane 1,3 Diol

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of adamantane (B196018) derivatives in solution. The rigidity of the adamantane cage often leads to complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra with significant signal overlap, especially at lower magnetic field strengths. High-field NMR (≥ 500 MHz for ¹H) enhances chemical shift dispersion, mitigating signal overlap and enabling more precise analysis. researchgate.netuvic.ca Furthermore, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms within the molecule. sdsu.eduyoutube.com

The ¹H NMR spectrum of 5-Ethyladamantane-1,3-diyldimethanol, recorded in DMSO-d₆, shows a characteristic triplet for the methyl protons of the ethyl group at approximately 0.72 ppm. The adamantane cage protons appear as a series of multiplets in the range of 0.98-1.09 ppm. The methylene (B1212753) protons of the hydroxymethyl groups (CH₂OH) resonate around 2.96-2.97 ppm, and the hydroxyl protons themselves appear as a multiplet at 4.26-4.27 ppm. researchgate.net

The ¹³C NMR spectrum further confirms the structure. Key resonances for 5-Ethyladamantane-1,3-diyldimethanol include the methyl carbon of the ethyl group at 7.6 ppm, various adamantane framework carbons, and the hydroxymethyl carbons at 72.1 ppm. researchgate.net

For 5-Ethyladamantane-1,3-diol, one would anticipate a similar pattern, with the primary difference being the absence of the methylene carbons and protons of the hydroxymethyl groups. The protons and carbons directly attached to the hydroxyl groups would show different chemical shifts. Two-dimensional NMR experiments like COSY would reveal ¹H-¹H coupling correlations within the ethyl group and throughout the adamantane skeleton. HSQC would correlate each proton to its directly attached carbon, while HMBC would provide information on long-range (2-3 bond) ¹H-¹³C correlations, which is vital for assigning the quaternary carbons of the adamantane cage and confirming the substitution pattern. uvic.casdsu.edu

Table 1: Representative ¹H and ¹³C NMR Data for 5-Ethyladamantane-1,3-diyldimethanol Data obtained from a study on adamantane-1,3-diyldimethanol derivatives. researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δC, ppm) |

|---|---|---|

| -CH₃ (ethyl) | 0.72 (t, J = 7.6 Hz) | 7.6 |

| Adamantane CH, CH₂ & -CH₂- (ethyl) | 0.98-1.09 (m) | 28.9, 33.2, 36.0, 36.3, 39.0, 41.2, 41.5, 43.8 |

| -CH₂OH | 2.96-2.97 (m) | 72.1 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.comnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the packing of molecules within the crystal lattice. pageplace.de

There is no specific single-crystal X-ray diffraction data available in the reviewed literature for this compound. However, crystallographic studies on the parent compound, adamantane-1,3-diol, have been reported. elsevier.com Analysis of adamantane-1,3-diol reveals the rigid chair-like conformation of the six-membered rings that constitute the adamantane cage. The hydroxyl groups are positioned at the bridgehead carbons.

For this compound, SCXRD would be expected to confirm the adamantane cage structure and provide precise details about the orientation of the ethyl and hydroxyl substituents. Key structural parameters that would be determined include:

C-C and C-O bond lengths: These would be expected to be within the typical ranges for sp³-hybridized carbons and alcohol functionalities.

Bond angles: The bond angles within the adamantane cage would reflect its tetrahedral geometry, while the angles around the substituted bridgehead carbons would be of particular interest.

Torsional angles: These would define the conformation of the ethyl group relative to the adamantane cage.

Intermolecular interactions: The analysis would reveal any hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice, which would dictate the supramolecular assembly.

The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis. nih.gov

Table 2: Expected Key Crystallographic Parameters for this compound (based on general principles and data for related structures)

| Parameter | Expected Value/Range |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| C-C Bond Length (adamantane) | ~1.54 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-C Bond Angle (adamantane) | ~109.5° |

| C-O-H Bond Angle | ~109° |

| Hydrogen Bond (O-H···O) Distance | ~2.7-3.0 Å |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, the IR and Raman spectra would be dominated by the vibrations of the adamantane cage, the ethyl group, and the hydroxyl groups.

O-H Stretch: A prominent, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, with the broadening resulting from hydrogen bonding. americanpharmaceuticalreview.com

C-H Stretch: Sharp bands in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra would correspond to the C-H stretching vibrations of the adamantane cage and the ethyl group. pitt.edu

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1200 cm⁻¹ region, would be assigned to the C-O stretching vibration of the alcohol groups. pageplace.de

Adamantane Cage Vibrations: The adamantane skeleton gives rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹), including C-C stretching and C-C-C bending modes. pitt.edu Raman spectroscopy is particularly useful for observing the symmetric breathing modes of the cage structure. libretexts.org

While a specific spectrum for this compound is not available, the table below summarizes the expected characteristic vibrational frequencies based on data for adamantane and related alcohols.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong, Sharp |

| CH₂ Bend (Scissoring) | ~1450 | IR, Raman | Medium |

| O-H Bend | ~1350 | IR | Medium |

| C-O Stretch | 1000 - 1200 | IR | Strong |

| Adamantane Cage Modes | 700 - 1100 | IR, Raman | Series of bands |

High-Resolution Mass Spectrometry and Isotopic Exchange Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺·), followed by fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). aip.org For adamantane derivatives, fragmentation often involves the loss of the substituent or cleavage of the cage structure.

Isotopic exchange studies, typically using deuterium (B1214612), can provide further structural and mechanistic insights. For this compound, exposing the compound to a source of deuterium, such as D₂O, under appropriate conditions would lead to the exchange of the acidic hydroxyl protons for deuterium atoms. This would result in a shift of the molecular ion peak in the mass spectrum by +2 mass units (for the di-deuterated species). This technique confirms the presence of two exchangeable protons, corresponding to the two hydroxyl groups. More extensive isotopic exchange of carbon-bound hydrogens can occur under more forcing conditions or over geological timescales, but for laboratory analysis, the exchange of heteroatom-bound protons is most relevant.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺· | C₁₂H₂₀O₂ | 196.1463 | Molecular Ion |

| [M-H₂O]⁺· | C₁₂H₁₈O | 178.1358 | Loss of water |

| [M-C₂H₅]⁺ | C₁₀H₁₅O₂ | 167.1072 | Loss of ethyl radical |

| [M-H₂O-C₂H₅]⁺ | C₁₀H₁₃O | 149.0966 | Loss of water and ethyl radical |

Chemical Transformations and Derivatization Strategies of 5 Ethyladamantane 1,3 Diol

Selective Functionalization of Hydroxyl Groups in Dihydroxyadamantanes

The two hydroxyl groups at the bridgehead positions of 5-Ethyladamantane-1,3-diol are the primary sites for initial chemical modification. The ability to selectively functionalize one or both of these groups is crucial for building more complex molecules.

Esterification and Etherification Reactions

Esterification is a common strategy for modifying dihydroxyadamantanes. The reaction of the diol with carboxylic acids, acid halides, or anhydrides can yield mono- or di-esters. The choice of reagents and reaction conditions can control the degree of esterification. For instance, using a stoichiometric amount of an acylating agent may favor the formation of the mono-ester, while an excess would lead to the di-ester.

Research on related adamantane (B196018) polyols demonstrates that esterification can be achieved with high efficiency. For example, a patent describes the esterification of various adamantane polyols with polymerizable groups like (meth)acrylic acid, highlighting the utility of these derivatives in polymer science. googleapis.com In a specific instance involving a related strained cyclopropyl (B3062369) compound, 1,3-dehydroadamantane, a reaction with p-nitrobenzoic acid in ether resulted in an 82% yield of 1-adamantyl-p-nitrobenzoate, showcasing a mild condition for ester formation. cdnsciencepub.com Similarly, the synthesis of triesters from 7-ethyl-1,3,5-adamantanetriol using caproic acid and trifluoromethanesulfonic acid as a catalyst has been reported, suggesting that similar conditions could be applied to this compound. researchgate.net

Etherification provides another route to functionalize the hydroxyl groups, offering stable linkages for various applications. While specific examples for this compound are not prevalent, general methods for ether synthesis, such as the Williamson ether synthesis, are applicable.

Table 1: Representative Esterification Reactions of Adamantane Polyols

| Adamantane Substrate | Reagent | Product | Yield | Reference |

| 1,3-Dehydroadamantane | p-Nitrobenzoic Acid | 1-Adamantyl-p-nitrobenzoate | 82% | cdnsciencepub.com |

| 7-Ethyl-1,3,5-adamantanetriol | Caproic Acid / CF₃SO₃H | 7-Ethyladamantane-1,3,5-triyltrihexanoate | - | researchgate.net |

| Adamantane Polyols | (Meth)acrylic acid or halide | Adamantane (meth)acrylate | - | googleapis.com |

Oxidation to Ketones and Carboxylic Acids

The oxidation of the secondary hydroxyl groups in a dihydroxyadamantane derivative can lead to the formation of ketones. However, since the hydroxyl groups in this compound are tertiary (at bridgehead positions), they are resistant to direct oxidation to ketones under standard conditions.

Oxidative degradation of the adamantane cage or functionalization at other positions is a more likely outcome. However, if the hydroxyl groups were at secondary positions, a variety of oxidizing agents could be employed. For the related compound adamantane, oxidation using various catalysts can introduce hydroxyl groups, which can then be further manipulated. researchgate.netnih.gov

While direct oxidation of the tertiary alcohols is not feasible, the synthesis of adamantane carboxylic acids can be achieved through other routes. For example, adamantane can be converted to its corresponding carboxylic acid via oxidation of an attached alkyl group or through carboxylation reactions. pressbooks.pub General methods for oxidizing aldehydes, which could be formed from primary alcohols, to carboxylic acids are well-established, utilizing reagents like potassium permanganate (B83412) or N-hydroxyphthalimide (NHPI). organic-chemistry.org These methods, however, are more relevant to adamantane derivatives bearing primary alcohol or aldehyde functionalities rather than the tertiary diol structure of this compound. A more relevant transformation is the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-adamantanediol (B44800), a process that involves decarbonylation and hydrolysis.

C-H Functionalization of the Adamantane Core in this compound

Direct C-H functionalization offers a powerful and efficient way to introduce new substituents onto the adamantane scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net The adamantane core has both tertiary (bridgehead) and secondary (bridge) C-H bonds, with the tertiary C-H bonds being generally more reactive towards radical abstraction. nih.gov

In this compound, the bridgehead positions are already substituted (1, 3, 5). Therefore, C-H functionalization would target the remaining bridgehead position (C7) and the secondary methylene (B1212753) (C-H) bonds of the cage.

Recent advances in photoredox and hydrogen-atom transfer (HAT) catalysis have enabled the highly selective functionalization of strong, unactivated C-H bonds in adamantanes. chemrxiv.orgacs.org These methods demonstrate excellent functional group tolerance, suggesting they could be applied to a molecule like this compound without affecting the hydroxyl groups. chemrxiv.org For example, a method using a specific photoredox catalyst system showed high chemoselectivity for the 3° C–H bonds of adamantanes even in complex molecules. acs.org

Table 2: Modern Methods for C-H Functionalization of Adamantanes

| Method | Catalyst/Reagents | Target Bond | Key Features | Reference |

| Photoredox/HAT Catalysis | Photoredox Catalyst, H-atom Transfer Catalyst | 3° C-H | High chemoselectivity, functional group tolerance | chemrxiv.orgacs.org |

| Radical-based Functionalization | Radical Initiators (e.g., peroxides) | 3° C-H | Direct conversion of C-H to C-C bonds | researchgate.netnih.gov |

| Palladium-Catalyzed Carbonylation | Pd Catalyst, CO, Benzyl Alcohol | 3° and 2° C-H | Forms adamantyl esters, moderate regioselectivity | nih.gov |

The presence of the ethyl group and two hydroxyl groups would influence the regioselectivity of C-H functionalization reactions through steric and electronic effects.

Synthesis of Complex Adamantane Architectures from this compound Precursors

Dihydroxyadamantanes are valuable precursors for constructing more elaborate and complex molecular architectures. The diol functionality can be used to introduce other rings or linkers.

One notable example is the use of 1,3-adamantanediol in the synthesis of 3'-functionalized oxa-adamantyl cannabinoids. This transformation proceeds through a ring-opening of the diol, demonstrating its utility in creating novel heterocyclic systems. A similar strategy could potentially be applied to this compound to generate ethyl-substituted oxa-adamantane derivatives.

Furthermore, 1,3-adamantanediol has been employed as a rigid spacer in the design of Gemini surfactants. The defined geometry and rigidity of the adamantane core are advantageous in supramolecular chemistry and materials science. This compound could serve a similar purpose, with the ethyl group providing additional lipophilicity or a point for further modification. The construction of the adamantane skeleton itself can be achieved from bicyclic precursors, leading to disubstituted derivatives which can then be further elaborated. mdpi.comnih.gov

Stereoselective Modifications and Chiral Derivatization

This compound is a chiral molecule. The substitution pattern on the adamantane cage creates a stereogenic center, meaning the compound can exist as a pair of enantiomers. This chirality opens avenues for stereoselective synthesis and derivatization.

The synthesis of enantiomerically pure adamantane derivatives is an area of active research. nih.gov For instance, stereoselective synthesis of adamantane-substituted heterocycles with potent antiviral activity has been demonstrated, starting from chiral precursors. rsc.org

The diol functionality itself can be a target for chiral derivatization. Protocols have been developed for determining the enantiomeric purity of chiral diols using NMR spectroscopy. nih.govspringernature.com These methods involve reacting the diol with a chiral derivatizing agent, such as a combination of 2-formylphenylboronic acid and an enantiopure amine, to form diastereomeric imino-boronate esters. nih.govspringernature.com The ratio of these diastereomers, easily measured by NMR, reflects the enantiomeric purity of the original diol. This technique could be directly applied to resolve or analyze enantiomers of this compound.

Furthermore, recent developments in stereochemical editing offer pathways to selectively invert the stereochemistry of diols. A method using a triphenylsilanethiol (B78806) catalyst under photoredox conditions allows for the isomerization of cis-1,2-diols to their more thermodynamically stable trans-diequatorial counterparts. nih.gov While this compound is a 1,3-diol, the principles of thermodynamically controlled stereochemical editing via reversible hydrogen atom transfer could potentially inspire strategies for manipulating the stereochemistry of related adamantane systems.

Applications of 5 Ethyladamantane 1,3 Diol in Materials Science and Advanced Organic Synthesis

Utilization as a Building Block for Polymeric Materials and Resins

The incorporation of the adamantane (B196018) moiety into polymer backbones is a well-established strategy for enhancing material properties. acs.orgresearchgate.net The rigidity of the adamantane cage can significantly increase the glass transition temperature (Tg) and thermal stability of polymers. researchgate.netacs.org 5-Ethyladamantane-1,3-diol, with its two hydroxyl groups, is an ideal monomer for step-growth polymerization. It can react with diacids or their derivatives to form polyesters and with diisocyanates to produce polyurethanes.

The presence of the bulky adamantane and ethyl groups disrupts regular chain packing, which can inhibit crystallization and lead to amorphous polymers with good solubility in organic solvents. acs.org This is a significant advantage for material processing. For instance, polyimides derived from an adamantane-based dietheramine showed excellent solubility and high thermal stability, with decomposition temperatures exceeding 500 °C. acs.org Similarly, polyesters and polyurethanes synthesized from rigid, naturally-derived diols with adamantane-like structures exhibit high glass transition temperatures (Tg up to 210°C for polyurethanes). researchgate.netresearchgate.net It is expected that polymers derived from this compound would exhibit similar enhancements in thermal and mechanical properties. Li and co-workers demonstrated that modifying acrylate (B77674) resins with 1,3-adamantanediol (B44800) resulted in materials with high oil absorption and excellent thermal stability. acs.org The ethyl group in this compound would likely further enhance lipophilicity and tune the solubility of the resulting polymers.

Microporous organic polymers (MOPs) are another class of materials where adamantane-based building blocks have been successfully employed. magtech.com.cnrsc.org The three-dimensional and symmetric nature of adamantane makes it an excellent "knot" to create robust, porous networks with high thermal and chemical stability. magtech.com.cnrsc.org this compound could be functionalized and used in polymerization reactions, such as Suzuki coupling, to create novel MOPs with tailored pore sizes and surface properties for applications in gas storage and separation. rsc.org

Table 1: Properties of Polymers Incorporating Adamantane Diol Derivatives

| Polymer Type | Adamantane Monomer | Key Properties | Research Findings |

|---|---|---|---|

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | High Tg (248-308 °C), high thermal stability (>500 °C), amorphous nature, good solubility. acs.org | The adamantane unit acts as a cardo group, enhancing solubility and thermal properties. acs.org |

| Poly(1,3-adamantane)s | 1,3-Dehydroadamantane | High thermal stability (up to 400 °C), insoluble (unsubstituted), good solubility (substituted). researchgate.net | The strain-free adamantane skeleton provides exceptional thermal stability to the aliphatic polymer chain. researchgate.net |

| Polyurethanes | Adamantane-like diols from myo-inositol | High Tg (150-210 °C), good thermomechanical resistance. researchgate.net | The rigid, conformationally constrained diol components lead to polymers with very high glass transition temperatures. researchgate.net |

| Acrylate Resins | 1,3-Adamantanediol | Excellent thermal stability, high oil absorption capacity. acs.org | Adamantane modification significantly improves key performance characteristics of the resin. acs.org |

Incorporation into Supramolecular Assemblies and Host-Guest Systems

The adamantane cage is a classic guest molecule in supramolecular chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of host molecules like cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.govmdpi.com This interaction is a powerful tool for constructing complex, non-covalent assemblies. This compound is well-suited for this role, with the adamantyl core acting as the primary binding motif.

The binding of adamantane derivatives to β-cyclodextrin is a widely studied host-guest pair, often forming stable 1:1 inclusion complexes. nih.govmdpi.com The ethyl and diol groups of this compound would remain at the rim of the cyclodextrin (B1172386) cavity, where they could engage in secondary interactions or serve as connection points for building larger supramolecular structures. For example, the hydroxyl groups could form hydrogen bonds with the cyclodextrin host or with other molecules, directing the self-assembly process. mdpi.comnih.gov

Cucurbit[n]urils, particularly CB mdpi.com, form exceptionally stable complexes with adamantane derivatives, with association constants that can be several orders of magnitude higher than those with cyclodextrins. nih.govscispace.com The orientation of the adamantane guest within the host cavity can be influenced by the charge and nature of its substituents. acs.org For this compound, a neutral guest, the ethyl group would likely be included within the hydrophobic cavity alongside the adamantane cage. The externally oriented diol groups would enhance water solubility and provide handles for creating functional systems, such as drug delivery vehicles or chemosensors. nih.gov

Table 2: Host-Guest Complexation with Adamantane Derivatives

| Host Molecule | Guest Molecule | Association Constant (Kₐ) / Binding Free Energy (ΔG°) | Key Findings |

|---|---|---|---|

| β-Cyclodextrin | Adamantane derivatives | Typically 10³–10⁵ M⁻¹. nih.gov | Forms stable 1:1 inclusion complexes; a common model system in supramolecular chemistry. nih.govacs.org |

| Cucurbit mdpi.comuril (CB mdpi.com) | 1-Adamantanol | ΔG° = -14.1 kcal/mol. scispace.com | Strong binding driven by the hydrophobic effect. scispace.com |

| Cucurbit mdpi.comuril (CB mdpi.com) | Cationic Adamantane Derivatives | ΔG° up to -21.5 kcal/mol (Kₐ ≈ 5 × 10¹⁵ M⁻¹). scispace.com | Cationic substituents interact favorably with the electronegative portals of the CB mdpi.com host, leading to ultra-high affinity. scispace.com |

Role as a Precursor for Advanced Organic Electronic Materials

The development of high-performance organic electronic materials often relies on "side-chain engineering" to control solubility, molecular packing, and electronic properties. tacr.cz The adamantane moiety has emerged as a promising substituent for this purpose. Its bulky, rigid structure can improve the processability and thermal stability of organic semiconductors while influencing their solid-state arrangement, which is critical for efficient charge transport. tacr.czresearchgate.net

This compound can serve as a precursor to introduce an ethyladamantyl group into semiconducting polymers or small molecules. The diol functionality allows for straightforward attachment to conjugated backbones through ester or ether linkages. Research has shown that introducing ethyladamantyl side groups into diketopyrrolopyrrole (DPP) derivatives leads to a tenfold enhancement in hole mobility compared to standard solubilizing groups. researchgate.net This improvement was attributed to favorable π-π stacking induced by adamantyl–adamantyl interactions between adjacent molecules. researchgate.net

Furthermore, adamantane derivatives are being investigated as hole transport materials (HTMs) in perovskite solar cells and as host materials in organic light-emitting diodes (OLEDs). researchgate.net Quantum mechanical calculations suggest that tetra-ethyl substituted adamantane could be a promising HTM due to its electronic properties and stability. researchgate.net By serving as a synthetic precursor, this compound enables the integration of the advantageous ethyladamantyl unit into a wide range of organic electronic materials, potentially leading to devices with enhanced performance and durability. tacr.czscribd.com

Table 3: Impact of Adamantane Substitution on Organic Semiconductor Properties

| Material System | Adamantyl Substituent | Effect on Properties | Performance Metric |

|---|---|---|---|

| Diketopyrrolopyrrole (DPP) Derivatives | Ethyladamantyl | Induces favorable π-π stacking, enhances charge transfer. researchgate.net | Hole mobility increased tenfold to >0.1 cm²/Vs. researchgate.net |

| Nature-Inspired Pigments | Adamantyl Chains | Improves solubility and processability while maintaining thermal and chemical stability. tacr.cz | Aims to improve performance in OFETs, OLEDs, and OPVs. tacr.cz |

| Hole Transport Materials (HTMs) | Tetra-ethyl substituted adamantane | Low HOMO level, small hole reorganization energy, good stability. researchgate.net | Computationally identified as a promising HTM for perovskite solar cells. researchgate.net |

Functional Ligands and Supports in Catalysis (Beyond its Formation)

The steric and electronic properties of ligands are crucial for the activity and selectivity of transition-metal catalysts. Adamantyl groups are highly valued in ligand design for the significant steric bulk they provide. sinocompound.comuq.edu.au Phosphine ligands containing adamantyl groups, such as tri(1-adamantyl)phosphine (PAd₃), are more electron-releasing than traditional bulky alkylphosphines and have shown exceptional performance in cross-coupling reactions. sinocompound.comacs.org

While this compound is not a ligand itself, it is a valuable precursor for creating them. The diol can be converted into other functional groups to build novel ligand scaffolds. More directly, 1,3-adamantanediol is the starting material for synthesizing highly efficient organocatalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives, which show superior activity to TEMPO in the oxidation of alcohols. acs.orgorganic-chemistry.org this compound could be used to synthesize an ethyl-substituted version of AZADO, which may exhibit modified reactivity or selectivity due to the electronic and steric influence of the ethyl group.

Beyond discrete molecular catalysts, the diol functionality makes this compound a suitable building block for porous catalyst supports like covalent organic frameworks (COFs). rsc.org An adamantane-based COF has been shown to be a stable and recyclable support for palladium and gold nanoparticles used in hydrogenation reactions. rsc.org A framework built from this compound could offer a robust, high-surface-area material with tunable lipophilicity for supporting metal catalysts in various organic transformations.

Table 4: Adamantane-Based Scaffolds in Catalysis

| Catalyst/Ligand Type | Adamantane Precursor/Moiety | Application | Key Advantage |

|---|---|---|---|

| Organocatalyst (AZADO) | 1,3-Adamantanediol | Selective oxidation of alcohols. organic-chemistry.org | Superior catalytic activity compared to TEMPO, especially for secondary alcohols. organic-chemistry.org |

| Phosphine Ligand (PAd₃) | Adamantane | Suzuki-Miyaura coupling, C-N bond formation. sinocompound.comacs.org | Provides extreme steric bulk and strong electron-donating character, leading to highly active catalysts. sinocompound.comacs.org |

| N-Heterocyclic Carbene (NHC) Ligand | Di(1-adamantyl)imidazolium salt | Various cross-coupling reactions. uq.edu.au | The adamantyl groups provide steric shielding to the metal center, enhancing catalyst stability and activity. uq.edu.au |

| Catalyst Support (COF) | Tetrakisphenyladamantane | Support for Pd and Au nanoparticles in hydrogenation. rsc.org | Creates a stable, porous, and recyclable catalytic system. rsc.org |

Industrial Relevance of Adamantane Derivatives in Specialty Chemicals

The unique physical properties of the adamantane cage—namely its high thermal and oxidative stability, rigidity, and defined three-dimensional structure—make its derivatives attractive for various industrial applications as specialty chemicals. wikipedia.orgpensoft.net These applications range from high-performance polymers and lubricants to surfactants and pharmaceutical intermediates. wikipedia.orgnih.govacs.orgresearchgate.net

Adamantane-based esters have been investigated as components of thermally stable lubricating oils designed to operate at temperatures of 200°C and above. researchgate.net The bulky adamantane structure provides a high viscosity index and excellent resistance to thermal breakdown. This compound is an excellent starting material for producing such specialty esters through reaction with various carboxylic acids. The ethyl group would further increase the lipophilicity, potentially improving miscibility with base oils.

In the field of polymers, adamantane derivatives are used as additives or monomers to create materials with improved performance characteristics, such as higher heat resistance and transparency. acs.orgresearchgate.net The use of 1,3-adamantanediol to synthesize adamantane-based Gemini surfactants has also been reported, yielding molecules with excellent emulsifying and foaming properties at low concentrations. acs.org this compound could be similarly employed to create novel surfactants with tailored properties. The broad utility of adamantane derivatives in pharmaceuticals also drives the industrial demand for functionalized intermediates like diols. wikipedia.orgnih.gov

Table 5: Industrial Applications of Adamantane Derivatives

| Application Area | Relevant Adamantane Derivative(s) | Key Property Conferred by Adamantane |

|---|---|---|

| High-Temperature Lubricants | Adamantane-containing esters. wikipedia.orgresearchgate.net | High thermal and oxidative stability, rigidity. wikipedia.orgresearchgate.net |

| High-Performance Polymers | Adamantane diols, diamines. acs.orgacs.orgresearchgate.net | Increased glass transition temperature, thermal stability, transparency. acs.orgacs.org |

| Specialty Surfactants | 1,3-Adamantanediol (as a spacer). acs.org | Excellent emulsifying/foaming properties, low critical micelle concentration. acs.org |

| Dry Etching Masks | Adamantane. wikipedia.org | Volatility and plasma resistance. wikipedia.org |

| Pharmaceutical Synthesis | Amantadine, Memantine, Vildagliptin, etc. nih.gov | Lipophilicity (for crossing biological membranes), rigid scaffold for pharmacophore presentation. nih.govnih.gov |

Q & A

Basic: What are the established synthetic pathways for 5-Ethyladamantane-1,3-diol, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as alkylation or functional group transformations on adamantane derivatives. For optimization:

- Catalyst Selection : Transition metal catalysts (e.g., cobalt complexes) improve regioselectivity, as seen in analogous diol syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization in ethanol-water mixtures ensures high purity. Monitor progress via TLC or HPLC.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify functional groups and stereochemistry. Discrepancies between experimental and predicted shifts (e.g., ±5 ppm) necessitate structure revision .

- X-ray Crystallography : Resolves molecular configuration; for example, cobalt-diol complexes require single-crystal analysis to confirm coordination geometry .

- Mass Spectrometry : High-resolution MS (e.g., mzCloud-curated data) validates molecular weight and fragmentation patterns .

Basic: How do solvent interactions and aqueous stability influence experimental handling of this compound?

Methodological Answer:

- Ultrasonic Studies : Measure sound velocity, density, and viscosity to quantify solvent interactions. For aqueous systems, ultrasonic absorption coefficients correlate with hydrogen-bonding dynamics .

- Stability Tests : Conduct accelerated degradation studies under varying pH and temperature. Use HPLC to monitor decomposition products.

Advanced: What computational approaches predict the physicochemical behavior of this compound, and how do they align with empirical data?

Methodological Answer:

- Density Functional Theory (DFT) : Predict chemical shifts and vibrational modes. Validate against experimental NMR/IR data; deviations >3 ppm suggest conformational adjustments .

- Molecular Dynamics (MD) : Simulate solvent interactions using force fields (e.g., OPLS-AA). Compare with ultrasonic or calorimetric data .

Advanced: How does the coordination chemistry of this compound enhance catalytic applications?

Methodological Answer:

- Metal Complexation : Synthesize dinuclear complexes (e.g., Co(III)) using Schiff base ligands. Characterize via IR (e.g., ν(C-O) at 1250–1300 cm) and X-ray diffraction .

- Catalytic Testing : Assess oxidation/reduction efficiency in model reactions (e.g., alkene epoxidation). Track turnover frequency (TOF) via GC-MS.

Advanced: How to resolve contradictions between predicted and experimental spectral data for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR, IR, and MS data. For example, revise structures if shifts deviate >5 ppm from DFT predictions .

- Crystallographic Confirmation : Resolve ambiguities via X-ray analysis of single crystals .

Advanced: How do pH variations affect fluorescence or solubility properties of this compound derivatives?

Methodological Answer:

- pH-Dependent Studies : Use fluorescence spectroscopy (e.g., excitation at 280 nm) to track emission shifts. For solubility, conduct turbidity assays or UV-Vis spectroscopy .

- Buffer Systems : Prepare solutions across pH 2–12 using citrate-phosphate buffers. Monitor changes in real-time with a spectrophotometer.

Advanced: What mixed-method frameworks are optimal for studying supramolecular behavior?

Methodological Answer:

- Triangulation : Combine quantitative (e.g., ultrasonic absorption coefficients ) and qualitative data (e.g., crystallography ).

- Sequential Design : First, quantify thermodynamic parameters; then, use MD simulations to interpret molecular interactions .

Advanced: How to employ data triangulation in mechanistic studies of this compound?

Methodological Answer:

- Multi-Source Validation : Cross-reference spectral data, computational models, and catalytic performance metrics. For example, align DFT-predicted bond lengths with X-ray data .

- Peer Review : Use protocols like CSEARCH for spectral data peer validation .

Advanced: What methodologies measure thermodynamic parameters (e.g., enthalpy) for this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.